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Compound of Interest

Compound Name:
4-Bromo-2-

isopropoxybenzaldehyde

Cat. No.: B581277 Get Quote

4-bromo-2-(propan-2-yloxy)benzaldehyde, also known as 4-bromo-2-
isopropoxybenzaldehyde, is a highly functionalized aromatic aldehyde. Its structure, featuring

an aldehyde, a bromine atom, and an isopropoxy group, makes it a valuable and versatile

intermediate in organic and medicinal chemistry.[1] The strategic placement of these functional

groups allows for a multitude of subsequent chemical transformations, positioning it as a key

building block in the synthesis of complex molecules. Its derivatives are explored in the

development of novel therapeutics and advanced materials, such as those used in Organic

Light-Emitting Diodes (OLEDs).[1][2] This guide provides a detailed exploration of the principal

synthetic pathways to this compound, offering field-proven insights into experimental design,

causality, and execution for researchers and professionals in drug development and chemical

synthesis.

Core Physicochemical and Spectroscopic Data
A thorough understanding of the target molecule's properties is fundamental for synthesis

planning, purification, and characterization. The data below is compiled from established

chemical databases and spectroscopic principles.

Table 1: Physicochemical Properties of Key Compounds
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Property
4-bromo-2-(propan-2-
yloxy)benzaldehyde
(Target)

4-bromo-2-
hydroxybenzaldehyde
(Precursor)

CAS Number Not publicly available 22532-62-3[3][4]

Molecular Formula C₁₀H₁₁BrO₂ C₇H₅BrO₂[3][4]

Molecular Weight ~243.10 g/mol 201.02 g/mol [3][4]

Appearance
Expected to be a white to pale

yellow solid
White to pale yellow solid[3]

Melting Point Not publicly available 50-54 °C[3]

Boiling Point Not publicly available 256.2 °C at 760 mmHg[3]

Solubility
Expected to be soluble in

common organic solvents
Soluble in methanol[3]

Table 2: Predicted Spectroscopic Data for 4-bromo-2-(propan-2-yloxy)benzaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pdf.benchchem.com/134/An_In_depth_Technical_Guide_to_4_Bromo_2_hydroxybenzaldehyde.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-hydroxybenzaldehyde
https://pdf.benchchem.com/134/An_In_depth_Technical_Guide_to_4_Bromo_2_hydroxybenzaldehyde.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-hydroxybenzaldehyde
https://pdf.benchchem.com/134/An_In_depth_Technical_Guide_to_4_Bromo_2_hydroxybenzaldehyde.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-hydroxybenzaldehyde
https://pdf.benchchem.com/134/An_In_depth_Technical_Guide_to_4_Bromo_2_hydroxybenzaldehyde.pdf
https://pdf.benchchem.com/134/An_In_depth_Technical_Guide_to_4_Bromo_2_hydroxybenzaldehyde.pdf
https://pdf.benchchem.com/134/An_In_depth_Technical_Guide_to_4_Bromo_2_hydroxybenzaldehyde.pdf
https://pdf.benchchem.com/134/An_In_depth_Technical_Guide_to_4_Bromo_2_hydroxybenzaldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Characteristics

¹H NMR

Aldehyde Proton (-CHO): Singlet, δ ≈ 10.3 ppm.

Aromatic Protons: Three protons in the aromatic

region (δ ≈ 7.0-7.8 ppm) with splitting patterns

consistent with a 1,2,4-trisubstituted ring.

Isopropyl Methine (-CH): Septet, δ ≈ 4.7 ppm.

Isopropyl Methyl (-CH₃)₂: Doublet, δ ≈ 1.4 ppm.

¹³C NMR

Aldehyde Carbonyl (C=O): δ ≈ 189-191 ppm.

Aromatic Carbons: Six distinct signals, including

the C-O, C-Br, and C-CHO carbons. Isopropyl

Methine (CH): δ ≈ 72 ppm. Isopropyl Methyls

(CH₃): δ ≈ 22 ppm.

IR (cm⁻¹)

C=O Stretch (Aldehyde): ~1680-1700 cm⁻¹. C-

O-C Stretch (Ether): ~1250 cm⁻¹. C-Br Stretch:

In the fingerprint region.

Mass Spec.

Molecular ion peak (M⁺) and a prominent M+2

peak of nearly equal intensity, characteristic of

the bromine isotopes (⁷⁹Br and ⁸¹Br).[5]

Retrosynthetic Analysis: Devising the Synthetic
Strategy
The logical disconnection of 4-bromo-2-(propan-2-yloxy)benzaldehyde reveals two primary and

strategically sound synthetic routes. The choice between these pathways often depends on the

availability of starting materials, desired scale, and control over regiochemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pdf.benchchem.com/134/Spectroscopic_Profile_of_4_Bromo_2_hydroxybenzaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pathway A: O-Alkylation Pathway B: Formylation
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Caption: Retrosynthetic analysis of the target molecule.

Pathway A (Williamson Ether Synthesis): This is arguably the most direct and common

approach. It involves the O-alkylation of a pre-existing 4-bromo-2-hydroxybenzaldehyde

scaffold. This pathway is highly reliable due to the robust and well-understood nature of the

Williamson ether synthesis.[6][7]

Pathway B (Aromatic Formylation): This route builds the aldehyde functionality onto a 1-

bromo-3-isopropoxybenzene ring. This strategy relies on electrophilic aromatic substitution,

where the regiochemical outcome is governed by the directing effects of the existing bromo

and isopropoxy substituents.

Pathway A: Synthesis via Williamson Etherification
This pathway is a two-stage process: first, the synthesis of the key intermediate, 4-bromo-2-

hydroxybenzaldehyde, followed by its conversion to the final product.

4-Bromophenol 4-bromo-2-hydroxybenzaldehyde

 Reimer-Tiemann Reaction
(NaOH, CHCl₃) 

4-bromo-2-(propan-2-yloxy)benzaldehyde

 Williamson Ether Synthesis
(K₂CO₃, 2-bromopropane) 

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b581277?utm_src=pdf-body-img
https://www.chemistrysteps.com/williamson-ether-synthesis/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for Synthesis Pathway A.

Protocol 1: Synthesis of the Precursor, 4-bromo-2-
hydroxybenzaldehyde
The ortho-formylation of 4-bromophenol via the Reimer-Tiemann reaction is a standard and

effective method for producing the necessary precursor.[3][8] The reaction proceeds by the

formation of dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.

Expertise & Causality: The use of a phase-transfer catalyst (e.g., tetrabutylammonium chloride)

is crucial for laboratory-scale synthesis. It facilitates the transport of the hydroxide ion from the

aqueous phase to the organic phase, enhancing the generation of dichlorocarbene and

improving the overall reaction yield, which is traditionally low in heterogeneous systems.[8]

Step-by-Step Methodology:

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser,

and thermometer, charge 0.4 mol of 4-bromophenol.

Base Addition: Add 160 mL of a 40% aqueous sodium hydroxide solution and stir for 30

minutes to form the sodium phenoxide salt.[3]

Temperature Control: Cool the reaction mixture to 65-70°C.

Catalyst Addition: Add 0.0016 mol of a suitable phase transfer catalyst (e.g.,

tetrabutylammonium chloride).[3]

Chloroform Addition: Add 0.52 mol of chloroform dropwise, maintaining the reaction

temperature below 70°C to control the exotherm.[3]

Reaction Completion: After the addition is complete, continue stirring at 65-70°C for one

hour.[3]

Work-up and Purification:
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Cool the mixture and acidify with hydrochloric acid to a pH of 2-3.[8]

Perform steam distillation on the residue.[8]

The distillate can be further purified by forming the bisulfite adduct, followed by

decomposition with dilute sulfuric acid and drying to yield pure 4-bromo-2-

hydroxybenzaldehyde.[3][8]

Protocol 2: O-Alkylation to Yield the Final Product
The Williamson ether synthesis is an Sₙ2 reaction where the phenoxide ion, generated in situ,

acts as a nucleophile to displace a halide from an alkyl halide.[6][9][10]

Expertise & Causality: Potassium carbonate (K₂CO₃) is a preferred base for this reaction. It is

strong enough to deprotonate the weakly acidic phenolic hydroxyl group but is milder and

easier to handle than alternatives like sodium hydride (NaH), reducing potential side reactions.

Acetone or DMF are excellent solvents as they readily dissolve the reactants and facilitate the

Sₙ2 mechanism. Using a secondary halide like 2-bromopropane is effective, but care must be

taken as elimination reactions can become competitive, especially at higher temperatures.[6]

[11]

Step-by-Step Methodology:

Reaction Setup: To a stirred solution of 4-bromo-2-hydroxybenzaldehyde (1 equivalent) in

acetone or DMF, add anhydrous potassium carbonate (approx. 2-3 equivalents).

Reagent Addition: Add 2-bromopropane or 2-iodopropane (approx. 1.2-1.5 equivalents) to

the suspension.

Reaction Conditions: Heat the mixture to reflux (for acetone, ~60°C) under a nitrogen

atmosphere and monitor the reaction by TLC until the starting material is consumed (typically

4-8 hours).[12]

Work-up and Purification:

Cool the reaction mixture to room temperature and filter off the inorganic salts.[12]

Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

The resulting crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography on silica gel.

Pathway B: Synthesis via Aromatic Formylation
This pathway introduces the aldehyde group in the final step. The Vilsmeier-Haack reaction is a

prime candidate for this transformation, as it is effective for the formylation of electron-rich

aromatic compounds.[13][14][15]

Expertise & Causality: The starting material, 1-bromo-3-isopropoxybenzene, is activated

towards electrophilic aromatic substitution by the isopropoxy group, which is a strong ortho-,

para-director. The bromine atom is a deactivating but also an ortho-, para-director. The

combined directing effects will favor substitution at the positions ortho to the powerful

isopropoxy group (positions 2 and 6). Position 2 is sterically less hindered than position 6

(which is flanked by two substituents), making it the kinetically favored site for formylation,

leading to the desired product. The Vilsmeier reagent ((Chloromethylene)dimethyliminium

chloride), formed from DMF and POCl₃, is a mild electrophile, which is ideal for activated

systems and helps prevent side reactions.[14][16]

1-bromo-3-isopropoxybenzene

Aryl Iminium
Intermediate

 Electrophilic Attack 

Vilsmeier Reagent
(DMF, POCl₃)

4-bromo-2-(propan-2-yloxy)benzaldehyde

 Aqueous Workup
(Hydrolysis) 

Click to download full resolution via product page

Caption: Workflow for Synthesis Pathway B.

Protocol 3: Vilsmeier-Haack Formylation
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Step-by-Step Methodology:

Vilsmeier Reagent Formation: In a flask cooled to 0°C under a nitrogen atmosphere, add

phosphorus oxychloride (POCl₃) (1.2 equivalents) to anhydrous N,N-dimethylformamide

(DMF) (used as both reagent and solvent). Stir for 30 minutes to form the Vilsmeier reagent.

[13]

Substrate Addition: Slowly add 1-bromo-3-isopropoxybenzene (1 equivalent) to the Vilsmeier

reagent, keeping the temperature below 5°C.

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to

around 60-80°C. Monitor the reaction progress by TLC. The reaction time can vary from a

few hours to overnight.[14]

Work-up and Purification:

Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed

ice.

Neutralize the mixture by adding a saturated aqueous solution of sodium acetate or

sodium bicarbonate until the evolution of gas ceases.[13]

Stir the mixture for an additional hour to ensure complete hydrolysis of the iminium salt

intermediate.

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[13]

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

After filtration and solvent evaporation, purify the crude product via column

chromatography or recrystallization.

Conclusion and Outlook
Both Pathway A (Williamson ether synthesis) and Pathway B (Vilsmeier-Haack formylation)

represent viable and robust methods for the synthesis of 4-bromo-2-(propan-2-

yloxy)benzaldehyde.
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Pathway A is often the preferred route in a laboratory setting. Its reliance on the well-

established Williamson ether synthesis on a commercially available or readily synthesized

precursor (4-bromo-2-hydroxybenzaldehyde) makes it highly predictable and easier to

optimize.

Pathway B offers an elegant alternative, particularly if the 1-bromo-3-isopropoxybenzene

precursor is readily accessible. It demonstrates a different synthetic strategy by installing the

key aldehyde functionality at a late stage.

The selection of the optimal pathway will ultimately be guided by factors such as the cost and

availability of starting materials, scalability requirements, and the specific expertise and

equipment available to the research team. The protocols and insights provided in this guide

offer a solid foundation for the successful synthesis of this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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